2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling reactions makes it indispensable for constructing biaryl structures, which are common in many natural products and synthetic drugs.
Biology
In biological research, this compound is used to create bioconjugates and fluorescent probes
Medicine
In medicinal chemistry, the compound is used to synthesize various pharmacologically active molecules. Its ability to form stable carbon-carbon bonds allows for the creation of complex drug molecules with enhanced efficacy and stability.
Industry
Industrially, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for creating materials with specific properties, such as increased strength or conductivity.
Mechanism of Action
Target of Action
It is known that similar organoboron compounds are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group to a transition metal catalyst .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would interact with its targets through a process called transmetalation . This involves the transfer of an organic group from the boron atom of the organoboron compound to a transition metal catalyst . The transition metal catalyst is typically palladium, which becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways depending on the specific organic groups involved and the resulting compounds formed.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds, with diverse molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of solvent, the temperature, and the presence of a base
Biochemical Analysis
Biochemical Properties
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain boronic acid receptors, which are crucial in the formation of boron-containing compounds. These interactions often involve the formation of reversible covalent bonds, which can influence the activity of the enzymes and proteins involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, it can affect the transcription of specific genes, thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with their active sites. This interaction can lead to changes in the enzyme’s conformation and activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal models. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in biochemical reactions, affecting overall metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors to influence gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene sulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced reactivity due to the electron-withdrawing effects of the dichloro substituents. This makes it particularly effective in cross-coupling reactions, providing higher yields and greater efficiency.
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSNHZBPIBSVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374220 | |
Record name | 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68716-51-8 | |
Record name | 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68716-51-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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